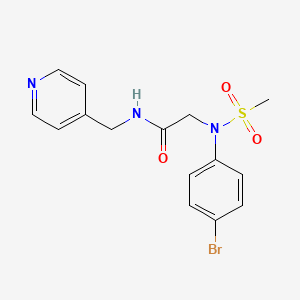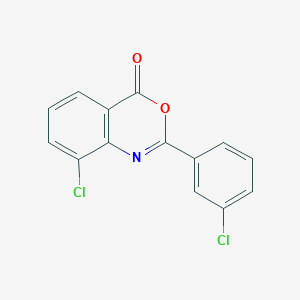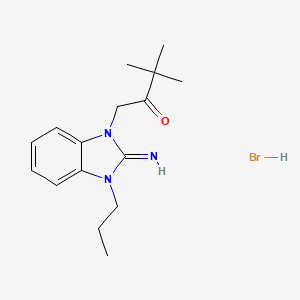![molecular formula C19H19NO5 B4895930 3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide](/img/structure/B4895930.png)
3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as MDMAI or MDAI, and it belongs to the family of phenethylamines.
作用机制
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide involves the activation of the serotonin receptors in the brain. This leads to an increase in the levels of serotonin, which is a neurotransmitter that is involved in regulating mood, appetite, and sleep. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It also has an impact on the levels of various cytokines, which are involved in regulating the immune system. Additionally, it has been shown to have antioxidant properties, which can help protect the body against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using 3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide in lab experiments is its ability to modulate the serotonin system. This makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound is its potential for abuse. It is important to handle this compound with care and follow proper safety protocols.
未来方向
There are several future directions for the use of 3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide in scientific research. One of the main areas of focus is the development of new treatments for depression and anxiety. Additionally, this compound has been shown to have potential in the treatment of various neurodegenerative diseases such as Parkinson's and Alzheimer's. Further research is needed to fully understand the potential of this compound in these areas.
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. Its ability to modulate the serotonin system makes it a potential candidate for the treatment of various neurological disorders. Further research is needed to fully understand the potential of this compound in the development of new treatments for depression, anxiety, and neurodegenerative diseases.
合成方法
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide involves the reaction of 5-hydroxy-1,3-benzodioxole with 2-(2-methoxyphenoxy)ethylamine in the presence of acryloyl chloride. This reaction leads to the formation of the desired compound, which can be purified using various techniques such as column chromatography.
科学研究应用
3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide has been used in various scientific research studies. One of the main applications of this compound is in the field of neuroscience. It has been shown to have an impact on the serotonin system, which is involved in regulating mood, appetite, and sleep. This makes it a potential candidate for the treatment of various neurological disorders such as depression and anxiety.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-22-15-4-2-3-5-16(15)23-11-10-20-19(21)9-7-14-6-8-17-18(12-14)25-13-24-17/h2-9,12H,10-11,13H2,1H3,(H,20,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZQTROCVJBGDO-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl}acetamide](/img/structure/B4895859.png)

![1-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B4895873.png)
![N-[2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B4895894.png)
![3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4895895.png)

![5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4895911.png)
![2-(2-fluorobenzyl)-N-[(6-methyl-2-pyridinyl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4895918.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B4895925.png)

![4-({[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4895935.png)
![N'-[5-(4-bromobenzoyl)-7-cyano-2,3-dihydro-1H-pyrrolizin-6-yl]-N,N-dimethylimidoformamide](/img/structure/B4895936.png)